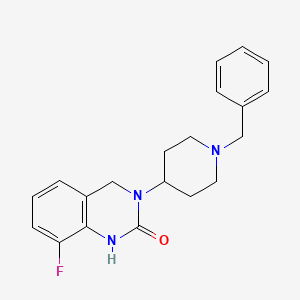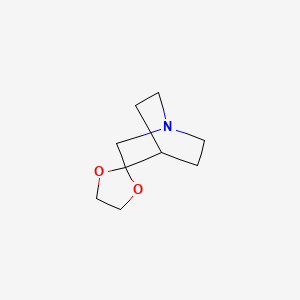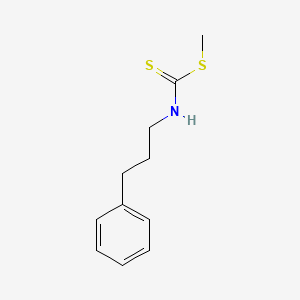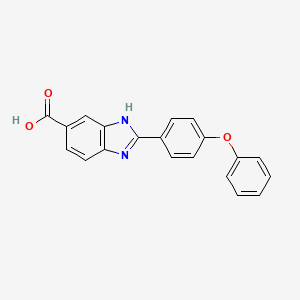
3-(1-Benzylpiperidin-4-yl)-8-fluoro-3,4-dihydroquinazolin-2(1H)-one
描述
2(1H)-Quinazolinone,8-fluoro-3,4-dihydro-3-[1-(phenylmethyl)-4-piperidinyl]- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of the fluorine atom and the piperidinyl group in this compound adds to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinazolinone,8-fluoro-3,4-dihydro-3-[1-(phenylmethyl)-4-piperidinyl]- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds.
化学反应分析
Types of Reactions
2(1H)-Quinazolinone,8-fluoro-3,4-dihydro-3-[1-(phenylmethyl)-4-piperidinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
科学研究应用
2(1H)-Quinazolinone,8-fluoro-3,4-dihydro-3-[1-(phenylmethyl)-4-piperidinyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 2(1H)-Quinazolinone,8-fluoro-3,4-dihydro-3-[1-(phenylmethyl)-4-piperidinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to anticancer effects.
相似化合物的比较
Similar Compounds
2(1H)-Quinolinone: Another heterocyclic compound with similar biological activities.
4-Hydroxy-2-quinolones: Known for their diverse biological and pharmaceutical activities.
Pyridine derivatives: These compounds also exhibit antimicrobial and antiviral activities.
Uniqueness
The presence of the fluorine atom and the piperidinyl group in 2(1H)-Quinazolinone,8-fluoro-3,4-dihydro-3-[1-(phenylmethyl)-4-piperidinyl]- makes it unique compared to other similar compounds. These functional groups can enhance its biological activity and specificity, making it a valuable compound for further research and development.
属性
分子式 |
C20H22FN3O |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
3-(1-benzylpiperidin-4-yl)-8-fluoro-1,4-dihydroquinazolin-2-one |
InChI |
InChI=1S/C20H22FN3O/c21-18-8-4-7-16-14-24(20(25)22-19(16)18)17-9-11-23(12-10-17)13-15-5-2-1-3-6-15/h1-8,17H,9-14H2,(H,22,25) |
InChI 键 |
SQLKOGIAFOQNSY-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1N2CC3=C(C(=CC=C3)F)NC2=O)CC4=CC=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylpropanoic acid](/img/structure/B8500635.png)












